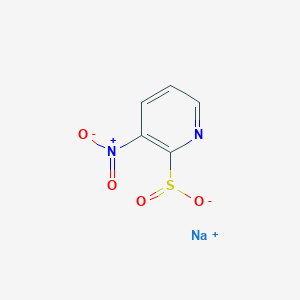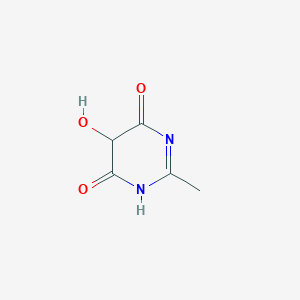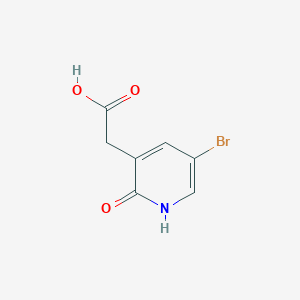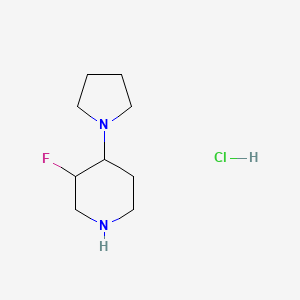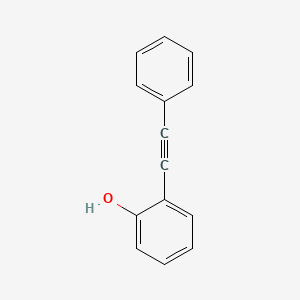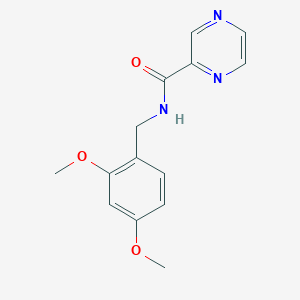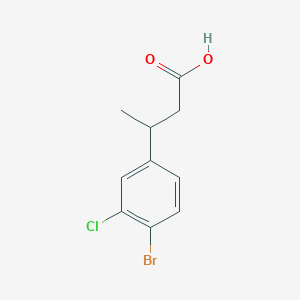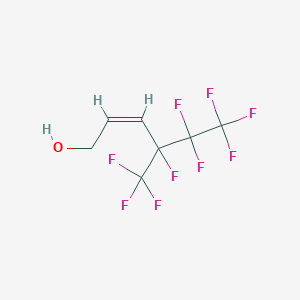
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with the molecular formula C7H5F9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol typically involves the reaction of hexafluoropropene with an appropriate alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the addition of the fluorinated groups to the carbon chain. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hexafluoro-4-(trifluoromethyl)hex-2-en-1-one, while reduction could produce hexafluoro-4-(trifluoromethyl)hexane.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicine, fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Hexen-1-ol
- (E)-2-Hexen-1-ol
- (Z)-3-Hexen-1-ol
- (E)-3-Hexen-1-ol
Uniqueness
Compared to these similar compounds, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications where such properties are desired, such as in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C7H5F9O |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol |
InChI |
InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1- |
InChI Key |
ICPWRRKQWSNHQB-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
Canonical SMILES |
C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


